Field: Marine Biotechnology
Summary of Application: A natural diastereomeric mixture of a compound similar to “5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” was isolated from the soft coral Sinularia arborea .
Methods of Application: The structure of the compound was elucidated by spectroscopic methods .
Results: The compound displayed a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .
Field: Organic Chemistry
Summary of Application: A series of novel compounds were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .
Methods of Application: The synthesis was carried out in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .
Results: The structures of the target compounds were confirmed by inspection of their 1H-NMR, 13C-NMR, IR and MS spectra . The method provided short reaction times, good yields, high selectivity and operational simplicity .
Field: Thermophysical Property Data
Methods of Application: The properties of the compound were evaluated using the NIST ThermoData Engine software package .
Field: Organic Synthesis
Summary of Application: A series of novel 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives were synthesized .
Methods of Application: The synthesis involved the treatment of cyclohexanone with the α,β-unsaturated nitrile derivative in the presence of ammonium acetate .
Results: The structures of the synthesized compounds were confirmed by X-ray crystallography . The compounds showed antimicrobial activity .
Field: Apoptosis Induction
Methods of Application: The study involved the treatment of cells with the compound .
Results: The compound was found to induce apoptosis in the treated cells . The C-5 hydroxyl on the ring of the compound was found to be essential for the antiproliferative and apoptosis-inducing activity .
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a hydroxyl group and a carbonitrile functional group attached to a tetrahydronaphthalene skeleton. This compound has garnered attention in the field of organic chemistry due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves several key reactions:
Research indicates that 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile exhibits significant biological activity. It has been studied for its potential antitumor properties, particularly as an inhibitor targeting the colchicine binding site on tubulin. This mechanism is crucial for disrupting microtubule dynamics in cancer cells .
The synthesis methods for 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile include:
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has potential applications in:
Studies have highlighted the interactions of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with biological targets such as tubulin. These interactions are critical for understanding its mechanism of action as an antitumor agent and can provide insights into structure-activity relationships that inform drug design .
Several compounds share structural similarities with 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Tetrahydronaphthalene derivative | Contains a carboxylic acid functional group |
(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Amino derivative | Features an amino group which may enhance biological activity |
4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Bromo derivative | Introduces bromine which may alter reactivity and properties |
These compounds illustrate various modifications to the tetrahydronaphthalene core structure that can influence biological activity and chemical behavior. The presence of different functional groups such as amino or bromo groups can significantly affect their pharmacological profiles and reactivity.